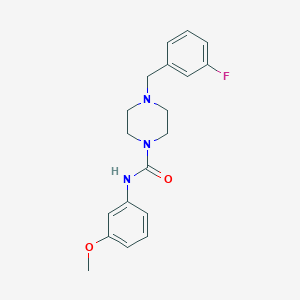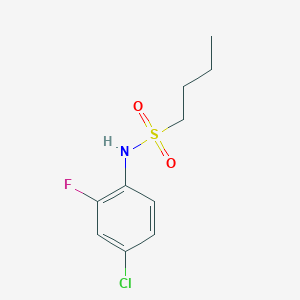![molecular formula C17H21N3O4S B5364241 N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide](/img/structure/B5364241.png)
N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide, commonly known as FMP-NH2, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of FMP-NH2 involves the inhibition of the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters and other biogenic amines. By inhibiting MAO, FMP-NH2 increases the levels of neurotransmitters in the brain, leading to improved cognitive function. Additionally, FMP-NH2 has been shown to modulate the activity of ion channels and receptors, which play a crucial role in neuronal signaling and synaptic plasticity.
Biochemical and Physiological Effects:
FMP-NH2 has several biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of MAO activity, and the modulation of ion channels and receptors. These effects result in improved cognitive function, enhanced synaptic plasticity, and the inhibition of cancer cell growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FMP-NH2 has several advantages for lab experiments, including its high potency, selectivity, and stability. However, FMP-NH2 also has several limitations, including its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity, which requires careful dosing and monitoring.
Direcciones Futuras
There are several future directions for research on FMP-NH2, including the development of new derivatives with improved pharmacokinetic and pharmacodynamic properties, the investigation of its potential applications in other fields, such as pain management and addiction treatment, and the elucidation of its molecular mechanism of action. Additionally, further studies are needed to evaluate the safety and efficacy of FMP-NH2 in humans, which could pave the way for its clinical development as a new drug candidate.
Métodos De Síntesis
FMP-NH2 is synthesized through a multi-step process involving the reaction of 4-nitrobenzenesulfonyl chloride with 2-furylmethylamine, followed by the reduction of the nitro group to an amino group, and the subsequent coupling with piperidinecarboxylic acid. The final product is obtained after purification through chromatography.
Aplicaciones Científicas De Investigación
FMP-NH2 has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, FMP-NH2 has been shown to enhance the release of neurotransmitters, such as dopamine and norepinephrine, and improve cognitive function in animal models. In cancer research, FMP-NH2 has been found to inhibit the growth of cancer cells and induce apoptosis. In drug discovery, FMP-NH2 has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
Propiedades
IUPAC Name |
N-[4-(furan-2-ylmethylsulfamoyl)phenyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c21-17(20-10-2-1-3-11-20)19-14-6-8-16(9-7-14)25(22,23)18-13-15-5-4-12-24-15/h4-9,12,18H,1-3,10-11,13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEDIMWWDIVDLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 1-[3-(2,3-dimethylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5364170.png)

![[4-(4-methylphenyl)-2-pyrimidinyl]cyanamide](/img/structure/B5364189.png)
![N,1,6-trimethyl-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5364194.png)
![methyl 7-(4-bromophenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5364201.png)
![N-(2-methoxyethyl)-1'-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5364207.png)
![7-{[2-(trifluoromethyl)morpholin-4-yl]sulfonyl}-2,3-dihydro-1,5-benzothiazepin-4(5H)-one](/img/structure/B5364214.png)
![4-{2-[(5-chloro-2-methoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5364225.png)

![4-({4-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-1-piperazinyl}carbonyl)morpholine](/img/structure/B5364238.png)

![3-(ethylthio)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B5364283.png)